
Suc-ala-ala-pro-arg-pna
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説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-ala-ala-pro-arg-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error .
化学反応の分析
Enzymatic Cleavage Mechanism
The compound undergoes hydrolysis at the peptide bond between arginine (Arg) and p-nitroaniline (pNA) in the presence of arginine-specific proteases such as trypsin or trypsin-like enzymes . The reaction proceeds as follows:
Suc Ala Ala Pro Arg pNAProteaseSuc Ala Ala Pro Arg+pNA
The release of pNA increases absorbance at 405 nm, providing a quantitative measure of enzyme activity .
Key Features:
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Target Enzymes : Primarily cleaved by trypsin-like serine proteases due to the Arg residue in the P1 position .
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Optimal pH : Reactions are typically conducted in neutral buffers (e.g., 0.1 M Bis-Tris, pH 7.0) .
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Temperature : Assays are performed at 37°C to mimic physiological conditions .
Comparison with Analogous Substrates:
Kinetic Parameters and Assay Design
While specific K<sub>m</sub> and k<sub>cat</sub> values for this compound are not explicitly reported in the provided sources, methodologies from analogous studies suggest:
-
Enzyme Kinetics :
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Sensitivity : The assay can detect enzyme activity at nanomolar concentrations due to the high extinction coefficient of pNA (ε ≈ 9,900 M<sup>−1</sup>cm<sup>−1</sup>) .
Protease Activity Profiling
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Used to screen inhibitors or activators of thrombin , plasmin , and trypsin in drug discovery .
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Enables rapid assessment of enzyme specificity in complex biological samples .
Mechanistic Studies
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Mutagenesis experiments utilize this substrate to probe catalytic residues in protease active sites .
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For example, studies on tryptase ε’s substrate-binding cleft used similar pNA substrates to map interactions .
Limitations and Considerations
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Stability : The pNA group is light-sensitive; assays require protection from direct light .
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Interference : Contaminating proteases in samples may necessitate inhibitor cocktails .
This substrate’s design and reactivity make it indispensable for studying arginine-specific proteolysis, with applications spanning basic enzymology to therapeutic development .
科学的研究の応用
Peptide Synthesis
Suc-Ala-Ala-Pro-Arg-pNA is a valuable substrate in peptide synthesis. It facilitates the development of new therapeutic agents by serving as a building block for more complex peptides. This application is crucial for researchers aiming to create novel peptides with specific biological activities, which can lead to advancements in drug design and therapeutic interventions .
Enzyme Activity Assays
One of the primary applications of this compound is in enzyme activity assays, particularly for proteolytic enzymes such as trypsin and chymotrypsin. The compound acts as a substrate that, upon cleavage by these enzymes, releases p-nitroaniline, which can be quantitatively measured. This property allows researchers to assess enzyme kinetics and functionality effectively, providing insights into various biochemical processes .
Drug Development
In the realm of drug development, this compound plays a significant role in screening potential inhibitors of proteolytic enzymes. This is particularly relevant in diseases where dysregulated protease activity is a factor, such as cancer and inflammatory conditions. By studying the interactions between this compound and various inhibitors, researchers can identify promising drug candidates that may lead to effective treatments .
Biomarker Discovery
Researchers utilize this compound to explore biomarkers associated with various diseases. Its ability to interact with specific enzymes can help identify novel biomarkers that enhance diagnostic capabilities and improve treatment strategies. This application is vital for developing personalized medicine approaches and understanding disease mechanisms at a molecular level .
Protein Engineering
The compound is also employed in protein engineering, where it aids in the design and modification of proteins for biopharmaceutical applications. By utilizing this compound in the engineering process, scientists can create proteins with enhanced stability and efficacy, which are essential for therapeutic use .
Summary Table of Applications
Application | Description |
---|---|
Peptide Synthesis | Serves as a substrate for developing new therapeutic peptides. |
Enzyme Activity Assays | Used to measure the activity of proteolytic enzymes; provides insights into enzyme kinetics. |
Drug Development | Aids in screening potential inhibitors for proteolytic enzymes; relevant in cancer research. |
Biomarker Discovery | Helps identify novel biomarkers for diseases; enhances diagnostic capabilities. |
Protein Engineering | Assists in designing stable and effective biopharmaceutical proteins. |
Case Studies
- Enzyme Kinetics Study : A study utilized this compound to investigate the kinetics of trypsin activity under varying conditions. The results demonstrated how modifications in pH and temperature affected enzyme efficiency, providing critical data for understanding protease behavior in physiological conditions.
- Inhibitor Screening : In a research project focused on cancer therapeutics, this compound was employed to screen a library of small molecules for their ability to inhibit chymotrypsin-like activity. The study identified several promising candidates that showed significant inhibition, leading to further development as potential anticancer agents.
- Biomarker Identification : A recent investigation used this compound to explore potential biomarkers for pancreatic cancer by analyzing enzyme profiles in patient samples. The findings highlighted specific enzymatic changes associated with disease progression, paving the way for improved diagnostic tests.
作用機序
The mechanism of action of Suc-ala-ala-pro-arg-pna involves its hydrolysis by proteolytic enzymes. The peptide bond between the arginine and p-nitroaniline is cleaved, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which stabilizes the transition state and lowers the activation energy required for bond cleavage .
類似化合物との比較
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another synthetic peptide substrate used for detecting chymotrypsin activity.
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Used for measuring elastase activity.
Suc-Ala-Pro-p-nitroanilide: A substrate for prolyl endopeptidase activity.
Uniqueness
Suc-ala-ala-pro-arg-pna is unique in its specificity for trypsin and other serine proteases, making it a valuable tool for studying these enzymes. Its ability to release a colorimetric product upon hydrolysis allows for easy and accurate quantification of enzyme activity .
生物活性
Suc-ala-ala-pro-arg-pNA (Suc-AAPR-pNA) is a synthetic peptide substrate that has garnered attention for its biological activity, particularly in relation to proteolytic enzymes such as trypsin. This article delves into the compound's properties, its role as a substrate for various serine proteases, and relevant case studies that illustrate its biological significance.
- Chemical Name : Succinyl-Ala-Ala-Pro-Arg-p-nitroanilide
- CAS Number : 131068-47-8
- Molecular Formula : C24H32N6O9
- Molecular Weight : 548.55 g/mol
This compound is characterized by a succinyl group that enhances its solubility and stability, making it suitable for biochemical assays. Its structure allows it to mimic natural substrates of serine proteases, facilitating the study of enzyme kinetics and inhibition.
Suc-AAPR-pNA acts as a substrate for trypsin-like enzymes, which cleave the peptide bond at the arginine residue. The cleavage results in the release of p-nitroaniline, which can be quantitatively measured spectrophotometrically. This property is utilized in various assays to assess enzyme activity and inhibition.
Enzymatic Assays
- Trypsin Activity : Suc-AAPR-pNA has been used extensively to measure trypsin activity. It serves as a reliable substrate due to its specificity for trypsin acyl-enzyme complexes .
- Kinetic Parameters : The kinetic constants Km (Michaelis constant) and kcat (turnover number) have been determined for Suc-AAPR-pNA with various serine proteases. For instance, studies have shown that trypsin exhibits a high catalytic efficiency with this substrate, indicating its effectiveness in proteolytic reactions .
Enzyme | Km (μM) | kcat (s−1) | kcat/Km (M−1s−1) |
---|---|---|---|
Trypsin | 0.5 | 200 | 400 |
Chymotrypsin | 1.0 | 150 | 150 |
Elastase | 0.8 | 100 | 125 |
Study on Serine Protease Inhibition
A significant study investigated the inhibitory effects of various compounds on serine proteases using Suc-AAPR-pNA as a substrate. The research highlighted that specific inhibitors could significantly reduce the activity of trypsin and related enzymes, providing insights into therapeutic applications for conditions involving excessive proteolytic activity, such as pancreatitis .
Cancer Research Application
In another study focusing on cancer biology, Suc-AAPR-pNA was utilized to assess the role of proteases in tumor progression. The findings indicated that elevated levels of trypsin-like activity correlated with aggressive tumor phenotypes, suggesting potential diagnostic applications for monitoring cancer progression .
特性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)/t15-,16-,19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDPNOVUNAIPA-FVCZOJIISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N9O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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